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Compound of Interest

Compound Name:

2-[4-

(trifluoromethyl)phenoxy]benzoic

Acid

Cat. No.: B1608906 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-[4-
(trifluoromethyl)phenoxy]benzoic Acid

Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties

of 2-[4-(trifluoromethyl)phenoxy]benzoic acid. Designed for researchers, medicinal

chemists, and drug development professionals, this document delves into the structural

characteristics, solubility, acidity (pKa), and lipophilicity (logP) of the molecule. Beyond

presenting empirical data, this guide elucidates the underlying scientific principles, explains the

rationale behind experimental methodologies, and details validated protocols for property

determination. The significant influence of the trifluoromethyl moiety on the molecule's overall

profile is a central theme, providing context for its application in pharmaceutical and

agrochemical research.

Compound Identification and Structural Analysis
2-[4-(trifluoromethyl)phenoxy]benzoic acid is a multifuctional organic compound featuring a

benzoic acid core linked to a 4-(trifluoromethyl)phenoxy group via an ether bond. This unique

architecture, particularly the strategic placement of the trifluoromethyl group, imparts distinct

chemical characteristics that are pivotal for its application as a synthetic intermediate.
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Chemical Structure:

(Note: This is a simplified ASCII representation. The phenoxy group is at position 2 of the

benzoic acid ring.)

Table 1: Compound Identification

Identifier Value Source

IUPAC Name

2-[4-
(trifluoromethyl)phenoxy]b
enzoic acid

IUPAC[1]

CAS Number 402714-65-2 Chem-Impex[2]

Molecular Formula C₁₄H₉F₃O₃ Chem-Impex[2]

| Molecular Weight | 282.22 g/mol | Chem-Impex[2] |

The Pivotal Influence of the Trifluoromethyl (-CF₃)
Group
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and agricultural

chemistry, and its inclusion in this molecule is a deliberate design choice to modulate its

properties.[3] Understanding its influence is key to predicting the behavior of the entire

compound.

Enhanced Lipophilicity: The -CF₃ group is highly lipophilic, significantly more so than a

methyl group. This property is critical for enhancing a molecule's ability to permeate

biological membranes, a key factor in drug absorption and distribution.[3][4]

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant

to enzymatic cleavage. Incorporating a -CF₃ group can block metabolic hotspots on the

aromatic ring, leading to a longer biological half-life and improved pharmacokinetic profile.[4]

Modulated Acidity: As a powerful electron-withdrawing group, the -CF₃ substituent increases

the acidity of the carboxylic acid proton (lowering its pKa).[5] This is crucial for tuning the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://cdxapps.epa.gov/oms-substance-registry-services/substance-list-details/193
https://www.chemimpex.com/es/products/23572
https://www.chemimpex.com/es/products/23572
https://www.chemimpex.com/es/products/23572
https://www.mdpi.com/1420-3049/30/14/3009
https://www.mdpi.com/1420-3049/30/14/3009
https://www.nbinno.com/article/other-organic-chemicals/role-of-trifluoromethyl-groups-chemical-intermediates-ag
https://www.nbinno.com/article/other-organic-chemicals/role-of-trifluoromethyl-groups-chemical-intermediates-ag
https://www.benchchem.com/product/B2549906
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


molecule's ionization state at physiological pH, which in turn affects solubility, receptor

binding, and formulation.

Summary of Core Physicochemical Properties
The interplay between the hydrophilic carboxylic acid, the bulky ether linkage, and the lipophilic

trifluoromethyl group results in a unique set of physicochemical parameters.

Table 2: Key Physicochemical Property Data

Property Value Comments

Physical Form White to off-white solid
Expected based on similar
aromatic carboxylic acids.
[2]

Melting Point
Data not available in searched

sources

Expected to be a crystalline

solid with a defined melting

point, likely above 100 °C

based on related structures

like 2-(Trifluoromethyl)benzoic

acid (107-110 °C).

Boiling Point
Data not available; typically

predicted

High boiling point expected

due to molecular weight and

polar functional groups.

Experimental determination is

often deferred in favor of

prediction for such

compounds.

pKa Predicted to be < 4.2

The strong electron-

withdrawing -CF₃ group

increases the acidity compared

to unsubstituted benzoic acid

(pKa ≈ 4.2).[5]

| logP | Predicted to be > 3.5 | The presence of the -CF₃ group and two aromatic rings

significantly increases lipophilicity compared to benzoic acid (logP ≈ 1.87).[3][4] |
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Solubility Profile and Determination
The solubility of a compound is a critical determinant of its bioavailability and developability.[6]

For 2-[4-(trifluoromethyl)phenoxy]benzoic acid, solubility is a complex function of its

structure and the solvent environment. It is expected to be poorly soluble in aqueous media at

neutral pH but will show increased solubility in alkaline solutions where the carboxylic acid is

deprotonated.[7] It is anticipated to be soluble in polar organic solvents like DMSO, ethanol,

and acetone.[8]

Experimental Protocol: Equilibrium Shake-Flask
Solubility Assay
This method remains the gold standard for determining thermodynamic solubility due to its

direct measurement of a saturated solution at equilibrium.[9]

Causality Behind Choices: The shake-flask method is chosen for its accuracy and ability to

establish a true thermodynamic equilibrium, which is essential for pre-formulation studies.

Using a buffer at a specific pH (e.g., 7.4) is critical for mimicking physiological conditions and

understanding the solubility of the ionizable compound.

Step-by-Step Methodology:

Preparation: Add an excess amount of the solid compound to a series of vials containing the

solvent of interest (e.g., phosphate-buffered saline at pH 7.4, water, ethanol). The excess

solid ensures that saturation is achieved.

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g.,

25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period

to let undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet

the excess solid.

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid

particles are transferred.
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Filtration (Self-Validation Step): Filter the aliquot through a low-binding 0.22 µm syringe filter.

This step is crucial to remove any remaining microparticulates, ensuring the analyzed

solution is truly saturated.

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the

concentration of the dissolved compound using a validated analytical method, typically High-

Performance Liquid Chromatography (HPLC) with UV detection.

Calculation: Determine the solubility in mg/mL or µg/mL by comparing the sample's response

to a standard curve of known concentrations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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